molecular formula C24H33NO3 B15135599 CB2R/5-HT1AR agonist 1

CB2R/5-HT1AR agonist 1

Cat. No.: B15135599
M. Wt: 383.5 g/mol
InChI Key: LHZJDQKOCOLSNK-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for CB2R/5-HT1AR agonist 1 involve multiple steps. The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and double-distilled water (ddH2O) . Industrial production methods are not explicitly detailed in the available literature.

Chemical Reactions Analysis

CB2R/5-HT1AR agonist 1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although the exact reagents and products are not detailed.

    Reduction: Similar to oxidation, reduction reactions can occur, but specific details are not provided.

    Substitution: The compound can undergo substitution reactions, particularly involving its functional groups.

Common reagents and conditions used in these reactions are not explicitly mentioned in the available literature. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CB2R/5-HT1AR agonist 1 has a wide range of scientific research applications, including:

Mechanism of Action

CB2R/5-HT1AR agonist 1 exerts its effects by binding to and activating both CB2 and 5-HT1A receptors. The activation of CB2 receptors primarily affects the immune system, reducing inflammation and modulating immune responses . Activation of 5-HT1A receptors influences neuromodulation, decreasing blood pressure and heart rate, and inducing peripheral vasodilation . These combined effects contribute to the compound’s anti-anxiety and anti-depressive properties.

Comparison with Similar Compounds

CB2R/5-HT1AR agonist 1 is unique due to its dual agonist activity on both CB2 and 5-HT1A receptors. Similar compounds include:

These compounds highlight the uniqueness of this compound in targeting both CB2 and 5-HT1A receptors simultaneously.

Properties

Molecular Formula

C24H33NO3

Molecular Weight

383.5 g/mol

IUPAC Name

6-(1-butylcyclopropyl)-2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzamide

InChI

InChI=1S/C24H33NO3/c1-5-6-9-24(10-11-24)18-13-19(26)20(22(27)21(18)23(25)28)17-12-15(4)7-8-16(17)14(2)3/h12-13,16-17,26-27H,2,5-11H2,1,3-4H3,(H2,25,28)/t16-,17+/m0/s1

InChI Key

LHZJDQKOCOLSNK-DLBZAZTESA-N

Isomeric SMILES

CCCCC1(CC1)C2=CC(=C(C(=C2C(=O)N)O)[C@@H]3C=C(CC[C@H]3C(=C)C)C)O

Canonical SMILES

CCCCC1(CC1)C2=CC(=C(C(=C2C(=O)N)O)C3C=C(CCC3C(=C)C)C)O

Origin of Product

United States

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